1,2-Dioctadecanoyl-sn-glycero-3-phosphoserine
1,2-Dioctadecanoyl-sn-glycero-3-phosphoserine
PS(18:0/18:0), also known as pSer(36:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:0) participates in a number of enzymatic reactions. In particular, PS(18:0/18:0) can be converted into PE(18:0/18:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:0/18:0) can be biosynthesized from PC(18:0/18:0) and L-serine; which is mediated by the enzyme phosphatidylserine synthase. Furthermore, PS(18:0/18:0) can be biosynthesized from lyso-PS(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. Finally, PS(18:0/18:0) can be biosynthesized from lyso-PS(0:0/18:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PS(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway.
1,2-distearoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl group at both positions 1 and 2 is stearoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Derivatives of PHOSPHATIDIC ACIDS in which the phosphoric acid is bound in ester linkage to a SERINE moiety.
1,2-distearoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl group at both positions 1 and 2 is stearoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Derivatives of PHOSPHATIDIC ACIDS in which the phosphoric acid is bound in ester linkage to a SERINE moiety.
Brand Name:
Vulcanchem
CAS No.:
39382-08-6
VCID:
VC0164497
InChI:
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C42H82NO10P
Molecular Weight:
792.1 g/mol
1,2-Dioctadecanoyl-sn-glycero-3-phosphoserine
CAS No.: 39382-08-6
Reference Standards
VCID: VC0164497
Molecular Formula: C42H82NO10P
Molecular Weight: 792.1 g/mol
CAS No. | 39382-08-6 |
---|---|
Product Name | 1,2-Dioctadecanoyl-sn-glycero-3-phosphoserine |
Molecular Formula | C42H82NO10P |
Molecular Weight | 792.1 g/mol |
IUPAC Name | (2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
Standard InChI | InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 |
Standard InChIKey | TZCPCKNHXULUIY-RGULYWFUSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
Appearance | Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid |
Physical Description | Solid |
Description | PS(18:0/18:0), also known as pSer(36:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:0) participates in a number of enzymatic reactions. In particular, PS(18:0/18:0) can be converted into PE(18:0/18:0); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:0/18:0) can be biosynthesized from PC(18:0/18:0) and L-serine; which is mediated by the enzyme phosphatidylserine synthase. Furthermore, PS(18:0/18:0) can be biosynthesized from lyso-PS(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. Finally, PS(18:0/18:0) can be biosynthesized from lyso-PS(0:0/18:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PS(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway. 1,2-distearoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl group at both positions 1 and 2 is stearoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid. Derivatives of PHOSPHATIDIC ACIDS in which the phosphoric acid is bound in ester linkage to a SERINE moiety. |
Synonyms | Phosphatidyl Serine Phosphatidyl Serines Phosphatidylserine Phosphatidylserines Phosphoglycerides, Serine Serine Phosphoglycerides Serine, Phosphatidyl Serines, Phosphatidyl |
Reference | 1. M. Bogdanov, W. Dowhan, Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19992. J. Vance, Journal of Lipid Research, Vol. 49 pp. 1377-1387, 20083. D. Lang et al., Journal of Neurochemistry, Vol. 65 pp. 810, 1995 |
PubChem Compound | 9547096 |
Last Modified | Nov 11 2021 |
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